molecular formula C9H9BrO3 B101895 Methyl 4-bromo-3-methoxybenzoate CAS No. 17100-63-9

Methyl 4-bromo-3-methoxybenzoate

Cat. No.: B101895
CAS No.: 17100-63-9
M. Wt: 245.07 g/mol
InChI Key: XLKDKHRGIJWOSN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxybenzoate (CAS 17100-63-9) is an aromatic ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . It features a bromine substituent at the 4-position and a methoxy group at the 3-position of the benzoate ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) , the preparation of carbazole alkaloids , and the development of radioligands for positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methoxybenzoate can be synthesized through the esterification of 4-bromo-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-3-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products such as 4-azido-3-methoxybenzoate or 4-thiocyanato-3-methoxybenzoate.

    Oxidation: 4-bromo-3-methoxybenzoic acid.

    Reduction: 4-bromo-3-methoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-methoxybenzoate is primarily utilized as an intermediate in the synthesis of a variety of organic compounds. Its structural properties allow it to participate in several important chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols. This property is exploited in the synthesis of various bioactive molecules.
  • Suzuki Coupling Reactions : The compound's bromine group enables it to engage in Suzuki coupling reactions, facilitating the formation of biaryl compounds. This reaction is crucial for creating complex organic structures used in pharmaceuticals.
  • Oxidation and Reduction Reactions : The methoxy group can be oxidized to a carboxylic acid, while the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride. These transformations expand the potential derivatives that can be synthesized from this compound.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications:

  • Drug Development : Derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. For instance, it serves as a precursor for synthesizing compounds that target specific biological pathways involved in disease processes.
  • Synthesis of Bioactive Molecules : Researchers utilize this compound as a building block for developing new bioactive molecules with potential therapeutic effects. Its reactivity allows for modifications that can lead to improved pharmacological profiles.

Agrochemicals

The compound also finds applications in the production of agrochemicals:

  • Pesticide Development : this compound is used in synthesizing various pesticides and herbicides. Its ability to introduce bromine into organic frameworks enhances the efficacy of agrochemical products .

Case Studies and Research Findings

Several studies illustrate the utility of this compound in research:

  • Synthesis of Carbazole Alkaloids : In a notable case, this compound was employed as a key starting material in the synthesis of carbazole alkaloids such as Murrayanine and Mukonine through regioselective Buchwald coupling reactions.
  • Biological Interaction Studies : Research has focused on understanding how this compound interacts with various biological targets, including enzymes and receptors relevant to drug action. These studies are crucial for assessing its therapeutic potential and environmental impact.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and ester groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 4-bromo-3-methoxybenzoate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound 4-Br, 3-OCH₃ C₉H₉BrO₃ 245.07 Suzuki coupling, PET ligands
Methyl 3-bromo-4-formylbenzoate 3-Br, 4-CHO C₉H₇BrO₃ 243.06 Aldehyde-mediated condensations
Methyl 4-bromo-3-methylbenzoate 4-Br, 3-CH₃ C₉H₉BrO₂ 229.08 Less polar; suited for lipophilic intermediates
Methyl 4-butoxy-3-methoxybenzene 4-O(CH₂)₃CH₃, 3-OCH₃ C₁₂H₁₆O₃ 224.25 Lower reactivity due to butoxy group
Methyl 4-bromo-3-(methoxymethyl)benzoate 4-Br, 3-CH₂OCH₃ C₁₀H₁₁BrO₃ 259.10 Enhanced solubility via methoxymethyl group

Physical and Electronic Properties

  • Boiling Points/Solubility: this compound: Moderate solubility in polar aprotic solvents (DMF, DMSO) . Methyl 4-bromo-3-methylbenzoate: Higher lipophilicity due to the methyl group, favoring nonpolar solvents .
  • Electronic Effects :
    • Methoxy groups act as electron-donating groups, activating the ring for electrophilic substitution. Bromine’s electron-withdrawing effect balances reactivity .

Research Findings and Industrial Relevance

  • Industrial Availability : Over 10 suppliers in China offer this compound, highlighting its commercial importance .
  • Emerging Analogs : Derivatives like Methyl 4-bromo-3-(methoxymethyl)benzoate are gaining traction for tailored solubility and reactivity in drug discovery .

Biological Activity

Methyl 4-bromo-3-methoxybenzoate, a compound with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of approximately 259.0965 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward esterification reaction. Typically, this involves the reaction of 4-bromo-3-methoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The process can be summarized as follows:

  • Reactants : 4-bromo-3-methoxybenzoic acid and methanol.
  • Catalyst : Sulfuric acid.
  • Conditions : Reflux for several hours.
  • Product Isolation : The reaction mixture is cooled, and the product is extracted using an organic solvent like dichloromethane (DCM) followed by drying over sodium sulfate and purification via column chromatography.

This method yields pure this compound as a white crystalline solid with a melting point of approximately 54-56 °C .

Antimicrobial Activity

Initial studies suggest that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example:

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Results : Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Research indicates that this compound may have anticancer properties. Its structural features allow it to interact with specific cellular targets involved in tumor growth inhibition. Studies have demonstrated:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : Significant reduction in cell viability at certain concentrations .

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains.
    • Results indicated that the compound exhibited lower MIC values compared to conventional antibiotics, suggesting its potential as an alternative treatment option.
  • Evaluation of Anticancer Activity
    • In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound.
    • The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, highlighting its potential as a lead compound in cancer therapy .

Research Findings Overview

Biological ActivityObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Mechanism of ActionActivates caspase pathways

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-3-methoxybenzoate, and what analytical techniques are critical for confirming its purity and structure?

Answer:
this compound is typically synthesized via esterification of 4-bromo-3-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, bromination of methyl 3-methoxybenzoate using electrophilic brominating agents (e.g., Br₂/Fe or NBS) may be employed. Critical analytical techniques include:

  • ¹H/¹³C NMR to confirm substituent positions and ester formation.
  • X-ray crystallography for unambiguous structural determination (e.g., R factor = 0.064 in single-crystal studies) .
  • Mass spectrometry (MS) and FT-IR to verify molecular weight and functional groups.

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

Answer:
this compound serves as a versatile aryl halide in Suzuki reactions. Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .
  • Solvent/base systems : Use DMF or THF with K₂CO₃ or NaOAc.
  • Boronate partners : Pair with aryl/heteroaryl boronate esters (e.g., indole derivatives) for biaryl synthesis .
  • Reaction monitoring : Track progress via TLC or HPLC to ensure complete conversion.

Q. What methodologies are recommended for determining the crystal structure of this compound?

Answer:

  • Single-crystal X-ray diffraction is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
  • Refinement software : SHELX suites (e.g., SHELXL for least-squares refinement) .
  • Visualization : ORTEP-III for thermal ellipsoid plots and molecular geometry analysis .
  • Validation : Check CIF files using PLATON or Mercury to resolve disorder or symmetry issues.

Q. How can density functional theory (DFT) predict the reactivity and vibrational spectra of this compound derivatives?

Answer:

  • Computational setup : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and calculate vibrational modes .
  • Reactivity descriptors : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to predict electrophilic/nucleophilic sites.
  • Spectra comparison : Overlay computed IR/Raman spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Answer:

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values (accounting for solvent effects via PCM models) .
  • Crystallographic alignment : Use X-ray bond lengths/angles to refine computational geometries .
  • Dynamic effects : Conduct molecular dynamics (MD) simulations to assess conformational flexibility impacting spectra.

Q. How can this compound be functionalized for radiopharmaceutical applications?

Answer:

  • Saponification : Hydrolyze the ester to 4-bromo-3-methoxybenzoic acid using LiOH .
  • Amide coupling : React with amines (e.g., ¹¹C-labeled compounds) to create PET tracers .
  • SAR optimization : Balance lipophilicity (logD < 5) and molecular weight (<500 Da) for blood-brain barrier penetration .

Q. What are critical considerations for handling and storing this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.
  • Safety protocols : Use PPE (gloves, goggles) and avoid inhalation/contact, as per SDS guidelines for similar esters .
  • Stability testing : Monitor via periodic HPLC to detect degradation (e.g., ester hydrolysis under humid conditions).

Q. How can substituent electronic effects be studied in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups para/meta to the bromine.
  • Kinetic analysis : Use UV-Vis or ¹H NMR to measure reaction rates under controlled conditions.
  • Hammett plots : Correlate σ values with rate constants to quantify electronic effects .

Q. How does steric hindrance influence the reactivity of this compound in transition-metal-catalyzed reactions?

Answer:

  • Ligand design : Bulky ligands (e.g., SPhos) mitigate steric effects in Pd-catalyzed couplings .
  • Solvent choice : Polar aprotic solvents (DMF) enhance solubility of sterically congested intermediates.
  • Theoretical modeling : Use DFT to map steric maps (e.g., %VBur) for catalyst-substrate compatibility .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Answer:

  • Triazine derivatives : React with cyanuric chloride to form 1,3,5-triazine cores for agrochemicals .
  • Chromeno-oxazines : Couple with morpholinopropyl groups via nucleophilic aromatic substitution for bioactive molecules .
  • Mechanistic studies : Use isotopic labeling (²H/¹³C) to trace regioselectivity in cyclization steps.

Properties

IUPAC Name

methyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDKHRGIJWOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561758
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17100-63-9
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-3-hydroxybenzoate of Step A (27 mmol), potassium carbonate (33 mmol), and dimethyl sulfate (32 mmol) in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated to give the title compound (6.5 g, 99%) as a hard, white crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 4-bromo-3-hydroxybenzoate (10.0 g) in DMF (50 mL) was added potassium carbonate (17.9 g) and iodomethane (9.2 mg). The mixture was stirred at room temperature for 2 h. Ethyl acetate was added and the mixture was washed with water. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum to give 10 g of the title compound, that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (14.480 mmol, 2.600 g) in acetone (180 mL), potassium carbonate (62.988 mmol, 8.710 g) and dimethylsulfate (31.422 mmol, 2.970 mL) were added. The reaction was stirred at RT for 30 minutes and evaporated to dryness. The residue was then diluted with water and extracted with ethyl acetate. The collected organic layer was washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure. 4-Bromo-3-methoxy-benzoic acid methyl ester was isolated by chromatography on silica gel eluting with cyclohexane containing from 0% to 20% ethyl acetate. Yield: 47%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-3-hydroxybenzoic acid of Step A (27 mmol), potassium carbonate (33 mmol) and dimethyl sulfate (32 mmol), in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, and evaporated to provide the title compound (6.5 g; 99%) as a hard, white, crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-bromo-3-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate

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